Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Overview
Description
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a nitrogen-containing heterocycle . It is part of the pyrazolopyridines family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis
The molecular structure of Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate has been analyzed in depth in various studies . It is a bicyclic heterocyclic compound and can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate have been studied . The compound has been used in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Scientific Research Applications
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Biomedical Applications
- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
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Synthesis of Derivatives
- Summary of Application : Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes : Their advantages and drawbacks are considered .
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Pharmacological Applications
- Summary of Application : Pyrazolo[3,4-b]pyridines have a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension called riociguat .
- Methods of Application : These compounds are synthesized and then used in the formulation of these drugs .
- Results or Outcomes : These drugs have been effective in treating anxiety and pulmonary hypertension .
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Inhibitors of CCL2-induced Chemotaxis
- Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
- Results or Outcomes : These compounds have shown promising results in inhibiting CCL2-induced chemotaxis .
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Inhibitors of Mitogen-Activated Protein Kinases
- Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to inhibit p38 and JNK1 mitogen-activated protein kinases .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
- Results or Outcomes : These compounds have shown promising results in inhibiting these protein kinases .
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Inhibitors of Acetylcholinesterase
- Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
- Results or Outcomes : These compounds have shown promising results in inhibiting these enzymes .
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Non-Polio Enterovirus EV-A71 Inhibitor
- Summary of Application : Some derivatives of pyrazolo[3,4-b]pyridines have been found to exhibit activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity .
- Results or Outcomes : These compounds have shown promising results in inhibiting this virus .
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Soluble Guanylate Cyclase Stimulator
- Summary of Application : Pyrazolo[3,4-b]pyridines are part of a drug called riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Methods of Application : These compounds are synthesized and then used in the formulation of this drug .
- Results or Outcomes : This drug has been effective in treating these conditions .
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Part of Anxiolytic Drugs
- Summary of Application : Pyrazolo[3,4-b]pyridines make part of anxiolytic drugs such as cartazolate, tracazolate, etazolate .
- Methods of Application : These compounds are synthesized and then used in the formulation of these drugs .
- Results or Outcomes : These drugs have been effective in treating anxiety .
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Synthesis of New N-Fused Heterocycle
- Summary of Application : An efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo pyridine-6-carboxylate products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups .
- Methods of Application : This process has been found to be useful in the preparation of new N-fused heterocycle .
- Results or Outcomes : This method has been effective in synthesizing these new compounds .
properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-5-11-12-8(6)10-4-7/h3-5H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSMBXTDIFAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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